molecular formula C12H10BrNO3 B1413998 Ethyl 4-bromo-5-cyano-2-formylphenylacetate CAS No. 1805407-98-0

Ethyl 4-bromo-5-cyano-2-formylphenylacetate

Cat. No.: B1413998
CAS No.: 1805407-98-0
M. Wt: 296.12 g/mol
InChI Key: BXNBIBFEZXHLQI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-cyano-2-formylphenylacetate is an organic compound with a complex structure, featuring multiple functional groups including a bromine atom, a cyano group, a formyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride). The final esterification step is achieved using ethanol and an acid catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.

    Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like DMF.

Major Products:

    Oxidation: Ethyl 4-bromo-5-cyano-2-carboxyphenylacetate.

    Reduction: Ethyl 4-bromo-5-amino-2-formylphenylacetate.

    Substitution: Ethyl 4-azido-5-cyano-2-formylphenylacetate.

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-formylphenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-5-cyano-2-formylphenylacetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its versatility as a chemical reagent.

Comparison with Similar Compounds

    Ethyl 4-bromo-2-formylphenylacetate: Lacks the cyano group, which may reduce its reactivity in certain reactions.

    Ethyl 5-cyano-2-formylphenylacetate: Lacks the bromine atom, affecting its ability to undergo substitution reactions.

    Ethyl 4-bromo-5-cyano-2-hydroxyphenylacetate: Contains a hydroxyl group instead of a formyl group, altering its chemical behavior.

Uniqueness: Ethyl 4-bromo-5-cyano-2-formylphenylacetate is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility

Properties

IUPAC Name

ethyl 2-(4-bromo-5-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-9(6-14)11(13)4-10(8)7-15/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNBIBFEZXHLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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